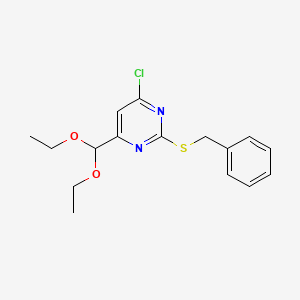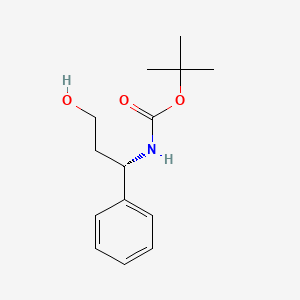
H-Pro-his-phe-OH
Übersicht
Beschreibung
The tripeptide H-Pro-his-phe-OH is a compound that includes the amino acids proline (Pro), histidine (His), and phenylalanine (Phe). These amino acids are known for their unique characteristics: Pro for its cyclic structure, His for its imidazole side chain capable of engaging in hydrogen bonding and acting as a proton donor/acceptor, and Phe for its aromatic ring which can participate in pi-pi interactions .
Synthesis Analysis
The synthesis of peptides like H-Pro-his-phe-OH typically involves solid-phase peptide synthesis or solution methods. For instance, the synthesis of a related hexapeptide dimer was performed using solution methods, which could be applicable to the synthesis of H-Pro-his-phe-OH. The process involves sequential addition of amino acids and may include steps such as reduction, alkylation, and oxidation .
Molecular Structure Analysis
The molecular structure of peptides is crucial for their biological activity. For example, the peptide Ac-(D)Phe-Pro-boroArg-OH, which contains a similar Phe-Pro sequence, adopts a secondary structure in aqueous solutions that is important for its function as a thrombin inhibitor. This structure is stabilized by pi-pi interactions between the aromatic side chain of Phe and the peptide bond . Such structural considerations are likely relevant for H-Pro-his-phe-OH as well.
Chemical Reactions Analysis
The amino acids within H-Pro-his-phe-OH can engage in various chemical reactions. Histidine, for example, can form strong conventional hydrogen bonds, as well as weaker CH..O interactions. These interactions are significant in protein structure and function . The presence of the aromatic ring in phenylalanine allows for pi-pi interactions, which can influence the conformation and reactivity of the peptide .
Physical and Chemical Properties Analysis
The physical and chemical properties of H-Pro-his-phe-OH are influenced by its constituent amino acids. The imidazole ring in histidine contributes to its ability to participate in hydrogen bonding, which can affect the solubility and stability of the peptide . The proline residue introduces rigidity due to its cyclic structure, which can impact the overall conformation of the peptide . The phenylalanine residue adds hydrophobic character due to its aromatic side chain, influencing the peptide's interaction with other molecules and solvents .
Wissenschaftliche Forschungsanwendungen
Peptide Chemistry and Bioactivity
Peptide chemistry is a field that explores the synthesis, structure, and function of peptides and their applications in medicine and biology. One study highlights the research conducted over 45 years in peptide chemistry, focusing on structure-activity relationships of peptides, including the development of specific inhibitors and agonists based on peptide sequences (Okada, 2009). This work illustrates the potential of peptides in drug discovery and the importance of understanding the structural components of peptides, such as "H-Pro-his-phe-OH," for therapeutic applications.
Hydrogen and Oxygen in Biological Systems
The role of hydrogen and oxygen, particularly in the form of reactive oxygen species (ROS), is critical in various biological processes. Studies on the mechanisms of ROS generation and the application of hydrogen in therapeutic contexts, such as in ophthalmology, highlight the importance of understanding these elements' interactions within biological systems. For instance, hydrogen's therapeutic effects in reducing retinal tissue damage and its application in cataract surgery demonstrate the potential medical applications of understanding hydrogen's biochemical properties (Takahashi, 2020).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that peptides like h-pro-his-phe-oh can interact with various cellular targets, including receptors and enzymes .
Mode of Action
It’s known that the compound is a peptide, and peptides typically interact with their targets through a variety of mechanisms, including binding to receptors or enzymes, which can lead to changes in cellular function .
Biochemical Pathways
Peptides like h-pro-his-phe-oh can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Peptides generally have unique pharmacokinetic properties that can influence their bioavailability .
Result of Action
Peptides like h-pro-his-phe-oh can have a variety of effects depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of peptides .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c26-18(15-7-4-8-22-15)24-16(10-14-11-21-12-23-14)19(27)25-17(20(28)29)9-13-5-2-1-3-6-13/h1-3,5-6,11-12,15-17,22H,4,7-10H2,(H,21,23)(H,24,26)(H,25,27)(H,28,29)/t15-,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHGISDMVBTGAL-ULQDDVLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Pro-his-phe-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



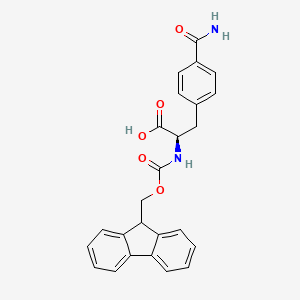
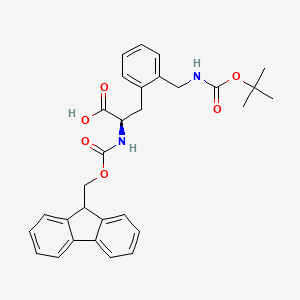
![2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine](/img/structure/B1336750.png)
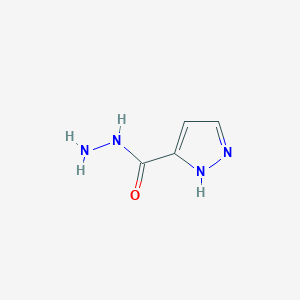

![[5-(2-Furyl)isoxazol-3-yl]methanol](/img/structure/B1336760.png)




